molecular formula C7H16N2O2S B3228755 Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- CAS No. 1268521-04-5

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-

Cat. No.: B3228755
CAS No.: 1268521-04-5
M. Wt: 192.28 g/mol
InChI Key: JBBZMXXZLJRCBB-SSDOTTSWSA-N
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Description

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C2H7NO2S. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the safety and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Similar in structure but lacks the N-methyl and pyrrolidinylmethyl groups.

    N-Methylmethanesulfonamide: Similar but does not have the pyrrolidinylmethyl group.

    N-Methyl-N-[(3R)-3-pyrrolidinylmethyl]methanesulfonamide: A close analog with slight variations in the substituents.

Uniqueness

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in the study of biochemical interactions .

Properties

IUPAC Name

N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZMXXZLJRCBB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCNC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188531
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-04-5
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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